REACTION_CXSMILES
|
Cl.[N+:2]([C:5]1[CH:13]=[C:12]([CH2:14][N:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)[CH:11]=[CH:10][C:6]=1[C:7]([OH:9])=O)([O-:4])=[O:3].S(Cl)(Cl)=O.[F:25][C:26]1[CH:27]=[C:28]([CH:40]=[C:41]([F:43])[CH:42]=1)[CH2:29][C:30]1[CH:31]=[C:32]2[C:36](=[CH:37][CH:38]=1)[NH:35][N:34]=[C:33]2[NH2:39].[NH4+].[OH-]>N1C=CC=CC=1.O.CCOC(C)=O>[F:25][C:26]1[CH:27]=[C:28]([CH:40]=[C:41]([F:43])[CH:42]=1)[CH2:29][C:30]1[CH:31]=[C:32]2[C:36](=[CH:37][CH:38]=1)[NH:35][N:34]=[C:33]2[NH:39][C:7](=[O:9])[C:6]1[CH:10]=[CH:11][C:12]([CH2:14][N:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)=[CH:13][C:5]=1[N+:2]([O-:4])=[O:3] |f:0.1,4.5|
|
Name
|
|
Quantity
|
440 mg
|
Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C1=C(C(=O)O)C=CC(=C1)CN1CCCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
315 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(CC=2C=C3C(=NNC3=CC2)N)C=C(C1)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Excess of reagent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
followed by evaporation from toluene (2×5 mL)
|
Type
|
ADDITION
|
Details
|
The acid chloride was treated with dry pyridine (7 mL)
|
Type
|
STIRRING
|
Details
|
After stirring for a few hours the reaction
|
Type
|
WAIT
|
Details
|
was left at 0° C. over-night
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
purified over silica gel (DCM: MeOH 95:5)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(CC=2C=C3C(=NNC3=CC2)NC(C2=C(C=C(C=C2)CN2CCCCC2)[N+](=O)[O-])=O)C=C(C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 266 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 43.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |